molecular formula C20H37NO2Sn B581428 3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine CAS No. 1204580-69-7

3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine

Cat. No.: B581428
CAS No.: 1204580-69-7
M. Wt: 442.231
InChI Key: MHWGZJUKTHFYKG-UHFFFAOYSA-N
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Description

The compound “3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine” is likely a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to have the properties of both pyridine and organotin compounds.


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with the dimethoxymethyl and tributylstannyl groups attached at the 3rd and 5th positions of the ring, respectively. The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions. The presence of the tributylstannyl group could also make it a candidate for Stille cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the nature of the substituents and the pyridine ring. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .

Scientific Research Applications

Synthesis of Complex Chemical Structures

  • Synthesis of Macrocyclic Antibiotics : The compound has been used in the synthesis of complex ring systems like those found in macrocyclic antibiotics. For example, a study demonstrated its utility in synthesizing the central skeleton of GE 2270 A, a macrocyclic antibiotic (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

  • Creation of Oligopyridines : It has been used in the synthesis of oligopyridines, which are important in various chemical applications. A study described the conversion of di-pyridinyl-triazines into oligopyridines using this compound (Pabst & Sauer, 1999).

Applications in Organic Synthesis

  • Development of Electropolymerization Methods : The compound has been used in the development of new catalytic systems for coupling reactions, crucial for electropolymerization processes. This is significant in the synthesis of electrochromic polymers (Krompiec et al., 2008).

  • Synthesis of Novel Azolo[a]pyrimidines : Research has shown its role in the synthesis of new azolo[a]pyrimidines, which are important in medicinal chemistry (Bajwa & Sykes, 1979).

Catalytic Applications

Structural and Spectroscopic Studies

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a catalyst, the mechanism would involve the transfer of electrons or the formation/breaking of bonds during the reaction .

Safety and Hazards

As with any chemical compound, handling “3-(Dimethoxymethyl)-5-(tributylstannyl)pyridine” would require appropriate safety precautions. In general, organotin compounds are toxic and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or as a catalyst or reagent in various chemical reactions .

Properties

IUPAC Name

tributyl-[5-(dimethoxymethyl)pyridin-3-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2.3C4H9.Sn/c1-10-8(11-2)7-4-3-5-9-6-7;3*1-3-4-2;/h4-6,8H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWGZJUKTHFYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CC(=C1)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NO2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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